Product packaging for Methyl 2-amino-5,5,5-trifluoropentanoate(Cat. No.:)

Methyl 2-amino-5,5,5-trifluoropentanoate

Cat. No.: B13543301
M. Wt: 185.14 g/mol
InChI Key: CMWYIMBSENOBCJ-UHFFFAOYSA-N
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Description

Significance of Fluorine Incorporation in Amino Acid Derivatives for Chemical Research

The incorporation of fluorine into amino acid derivatives brings about profound changes in their physicochemical and biological properties. numberanalytics.com Fluorine's high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond are key to these modifications.

Key impacts of fluorination include:

Modulation of Physicochemical Properties: Fluorine substitution can alter the acidity (pKa values), basicity, and lipophilicity of the amino acid. numberanalytics.com Introducing fluorine or fluorinated groups like trifluoromethyl often increases lipophilicity, which can enhance the molecule's ability to cross cell membranes. numberanalytics.com

Enhanced Stability: The strength of the C-F bond can increase the metabolic stability of peptides and proteins by making them more resistant to enzymatic degradation. numberanalytics.com

Conformational Control: The presence of fluorine atoms can impose conformational constraints on peptides, influencing their folding and interaction with biological targets. mdpi.com

Probes for Research: Fluorinated amino acids serve as valuable tools for studying protein structure and function. The fluorine-19 isotope (¹⁹F) is an excellent nucleus for Nuclear Magnetic Resonance (NMR) spectroscopy, allowing researchers to probe the local environment within a protein. nih.gov Additionally, the radioactive fluorine-18 (B77423) isotope is widely used in Positron Emission Tomography (PET) imaging for diagnostic purposes in medicine. nih.gov

These unique characteristics make fluorinated amino acids critical components in the design of pharmaceuticals, with applications as enzyme inhibitors and agents for treating tumors. mdpi.comresearchgate.net Approximately 25% of modern pharmaceuticals contain fluorine, highlighting the importance of this strategy in drug development. researchgate.net

Overview of Methyl 2-amino-5,5,5-trifluoropentanoate as a Key Fluorinated Amino Ester Building Block

This compound is a specific example of a side-chain fluorinated α-amino ester. It is an analogue of norvaline where the terminal methyl group is replaced by a trifluoromethyl (CF₃) group. nih.gov This compound serves as a valuable chiral building block for the synthesis of more complex molecules, particularly peptides and pharmaceutical agents. nih.govacs.org Its structure allows for incorporation into peptide chains using standard techniques like solid-phase peptide synthesis (SPPS), enabling the creation of modified peptides with enhanced properties. nih.gov The presence of the ω-trifluoroalkyl chain makes it a useful moiety in modern drug design. nih.gov

Properties of this compound

Property Value
Chemical Formula C₆H₁₀F₃NO₂
Molecular Weight 185.14 g/mol
CAS Number 1192057-19-4 (unspecified stereochemistry)

| Synonyms | Methyl 2-amino-5,5,5-trifluorovalerate |

Data sourced from multiple chemical databases. nih.govchiralen.comchiralen.comchemsrc.com

Historical Context of Fluorinated Amino Acid Synthesis Methodologies

The synthesis of fluorinated amino acids has evolved significantly over the past few decades. numberanalytics.com Early research focused on developing fundamental methods to introduce fluorine into amino acid precursors. numberanalytics.com A primary challenge has been the stereoselective synthesis to obtain enantiomerically pure compounds, which is crucial for pharmaceutical applications. mdpi.comacs.org

Two main strategies have historically dominated the synthesis of fluorinated amino acids:

Fluorination of Non-fluorinated Precursors: This involves introducing fluorine atoms into an existing amino acid skeleton or a precursor. A variety of fluorinating agents have been developed for this purpose, categorized as electrophilic, nucleophilic, or radical reagents. mdpi.com

Electrophilic Fluorinating Agents: Reagents like Selectfluor and N-fluorobenzenesulfonimide (NFSI) are used to react with electron-rich precursors. numberanalytics.comnih.gov

Nucleophilic Fluorinating Agents: Reagents such as Diethylaminosulfur trifluoride (DAST) are employed for converting hydroxyl or carbonyl groups into fluorides. numberanalytics.commdpi.com

Synthesis from Fluorinated Starting Materials: This approach utilizes simple, commercially available fluorinated compounds and builds the amino acid structure around them. mdpi.com This method includes techniques like alkylation, reductions, and Strecker-type reactions on fluorinated substrates. mdpi.com

More recently, significant progress has been made in asymmetric synthesis, employing chiral auxiliaries or catalysts to control the stereochemistry of the final product. mdpi.com For instance, methods involving chiral nickel(II) complexes have been developed for the gram-scale asymmetric synthesis of various fluorinated amino acids. acs.org Dynamic kinetic resolution is another advanced technique used for the large-scale preparation of specific enantiomers, such as (S)-2-amino-5,5,5-trifluoropentanoic acid. nih.govresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10F3NO2 B13543301 Methyl 2-amino-5,5,5-trifluoropentanoate

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-amino-5,5,5-trifluoropentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F3NO2/c1-12-5(11)4(10)2-3-6(7,8)9/h4H,2-3,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMWYIMBSENOBCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CCC(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Methyl 2 Amino 5,5,5 Trifluoropentanoate and Its Precursors

Stereoselective and Asymmetric Synthesis Approaches

Dynamic kinetic resolution (DKR) is a powerful technique that allows for the theoretical conversion of 100% of a racemic starting material into a single, enantiomerically pure product. wikipedia.org This method couples the kinetic resolution of a racemate with an in situ racemization of the less reactive enantiomer, thereby overcoming the 50% yield limitation of classical kinetic resolution. princeton.edu One practical approach for synthesizing (S)-2-amino-5,5,5-trifluoropentanoic acid, a precursor to the target methyl ester, utilizes a DKR strategy. nih.gov

The fundamental principle of DKR involves the continuous racemization of the starting material while one enantiomer is selectively transformed into the product. wikipedia.org This requires a combination of a racemization catalyst and an enantioselective catalyst that are compatible and can operate under the same reaction conditions. acs.org

The racemization of α-amino acid esters can be catalyzed by various means. One effective method involves the formation of a Schiff base (imine) intermediate. For instance, aldehydes like salicylaldehyde (B1680747) can catalyze the racemization of α-amino acid esters. The mechanism proceeds through the condensation of the amino ester with the aldehyde, which increases the acidity of the α-hydrogen. This facilitates rapid deprotonation and reprotonation, leading to racemization. Subsequent hydrolysis releases the racemized amino ester and the aldehyde catalyst.

For the enantioselective step in the DKR of amino acids, enzymes, particularly lipases, are frequently employed due to their high enantioselectivity. researchgate.net For example, Candida antarctica lipase (B570770) A (CALA) and lipase from Pseudomonas stutzeri (PSL) have demonstrated excellent enantioselectivity in the N-acylation of amino acid derivatives. researchgate.net

In a purely chemical approach to DKR of unprotected α-amino acids, a chiral ligand in conjunction with a metal ion can be used. For the synthesis of (S)-2-amino-5,5,5-trifluoropentanoic acid, a system involving a chiral ligand derived from (S)-2-[(N-benzylprolyl)amino]benzophenone, nickel(II) chloride, and a base like potassium carbonate is effective. In this process, the racemic amino acid forms diastereomeric nickel(II) complexes with the chiral ligand. One diastereomer is thermodynamically more stable than the other, and under basic conditions, the less stable diastereomer epimerizes to the more stable one, leading to a high diastereomeric excess. nih.govnih.gov

Catalytic System ComponentRoleExample
Racemization Catalyst Facilitates interconversion of enantiomersSalicylaldehydes, Ruthenium complexes, Palladium nanoparticles researchgate.net
Enantioselective Catalyst Selectively reacts with one enantiomerLipases (e.g., Novozyme 435, CALA), Chiral Metal Complexes acs.orgresearchgate.net
Chiral Ligand (in chemical DKR) Forms diastereomeric complexes(S)-2-[(N-benzylprolyl)amino]benzophenone derivative nih.gov
Metal Ion (in chemical DKR) Forms coordination complexesNickel(II) nih.gov
Base Promotes racemization/epimerizationPotassium Carbonate nih.gov

A significant advantage of the DKR approach for producing (S)-2-amino-5,5,5-trifluoropentanoic acid is its scalability and operational simplicity. nih.gov Research has demonstrated the successful synthesis of this amino acid on a scale exceeding 20 grams. A key feature of this scalable process is the avoidance of specialized conditions or chromatographic purification steps, which contributes to its cost-effectiveness for large-scale production. nih.gov

The process for the DKR of racemic 2-amino-5,5,5-trifluoropentanoic acid hydrochloride involves heating the racemic amino acid hydrochloride with the chiral ligand, nickel(II) chloride, and potassium carbonate in methanol (B129727). The thermodynamically controlled epimerization leads to the precipitation of the desired diastereomerically pure nickel(II) complex. This complex can then be decomposed with acid to release the enantiomerically pure amino acid. nih.gov

Optimization of such processes involves fine-tuning reaction parameters such as temperature, reaction time, and solvent. For instance, in the DKR of various amino acid esters, it was found that a mixture of acetonitrile (B52724) and water as the solvent, along with only 2.5 mol% of 3,5-dinitrosalicylaldehyde (B1217618) as the racemization catalyst at room temperature, provided excellent results. The compatibility of the racemization catalyst and the resolving enzyme is crucial; they must function efficiently under the same conditions without interfering with each other. acs.org The development of heterogeneous racemization catalysts, such as palladium nanoparticles, further enhances the practicality of DKR by simplifying catalyst separation and recycling. researchgate.net

An alternative and widely used method for the asymmetric synthesis of α-amino acids is the alkylation of chiral nucleophilic glycine (B1666218) equivalents. nih.govnih.gov This approach involves using a chiral auxiliary to control the stereochemical outcome of the alkylation reaction at the α-carbon of glycine. Nickel(II) complexes of Schiff bases derived from glycine and a chiral ligand have proven to be particularly effective for this purpose. nih.govrsc.org

The use of square-planar Ni(II) complexes derived from glycine Schiff bases with chiral tridentate ligands is a leading methodology for preparing diverse, tailor-made amino acids. nih.govresearchgate.net These complexes function as chiral glycine equivalents, where the nickel center and the chiral ligand create a rigid structure that directs the incoming alkylating agent to one face of the glycine-derived carbanion.

The general procedure involves the deprotonation of the α-carbon of the complexed glycine with a base, followed by reaction with an alkyl halide. rsc.org For the synthesis of a precursor to Methyl 2-amino-5,5,5-trifluoropentanoate, the alkylating agent would be a C3-synthon containing the trifluoromethyl group, such as 3,3,3-trifluoropropyl iodide. The reaction of the chiral nickel(II) glycine complex with this electrophile introduces the 3,3,3-trifluoropropyl side chain.

The chiral auxiliary is typically derived from an amino acid, such as proline. For example, a common ligand is derived from (S)-proline and o-aminobenzophenone. rsc.org After the alkylation step, the resulting diastereomerically enriched complex is hydrolyzed, typically under acidic conditions, to release the desired α-amino acid and recover the chiral auxiliary. rsc.org This methodology is noted for its practicality, especially for larger-scale syntheses. nih.gov

ComponentFunctionExample
Glycine Source Provides the amino acid backboneGlycine or its ester
Chiral Auxiliary Induces stereoselectivityLigand from (S)-proline and o-aminobenzophenone rsc.org
Metal Ion Forms a rigid complex, activating the α-carbonNickel(II) nih.govrsc.org
Base Generates the nucleophilic carbanionSodium Hydroxide (B78521), Potassium Carbonate nih.govrsc.org
Alkylating Agent Introduces the desired side chain3,3,3-Trifluoropropyl iodide or bromide

The alkylation of chiral Ni(II) complexes of glycine Schiff bases typically proceeds with high, thermodynamically controlled diastereoselectivity. nih.gov The stereochemical outcome is dictated by the chiral ligand, which effectively shields one face of the planar glycine enolate, forcing the alkylating agent to approach from the less sterically hindered face. This results in the preferential formation of one diastereomer.

For instance, the alkylation of a Ni(II) complex derived from a glycine Schiff base and a chiral ligand with n-octyl bromide has been reported to proceed with excellent yield (98.1%) and high diastereoselectivity (98.8% de). nih.gov Similar high selectivities (70-92% optical yields) have been observed for the synthesis of various other α-amino acids using this method. rsc.org The resulting diastereomeric complexes can often be separated by crystallization or chromatography to obtain diastereomerically pure material, which upon hydrolysis yields the enantiomerically pure α-amino acid. rsc.org

Byproduct formation in these reactions is generally low under optimized conditions. Potential side reactions could include dialkylation, although this is often minimized by the steric bulk of the complex. nih.gov The choice of base and solvent is critical to ensure high yields and selectivities. For example, using solid sodium hydroxide in DMF at room temperature has been found to be an effective condition. rsc.org After hydrolysis of the alkylated complex, the chiral auxiliary can often be recovered in high yield (80-92%), which is an important consideration for the economic viability of the synthesis. rsc.org

Biocatalytic Pathways to Fluorinated Amino Acids

Biocatalysis offers an environmentally benign and highly selective approach to the synthesis of chiral fluorinated amino acids. Enzymes can operate under mild conditions and often exhibit exceptional stereocontrol, which is crucial for the synthesis of enantiomerically pure amino acids.

Dehydrogenases and transaminases are two classes of enzymes that have been successfully employed for the synthesis of fluorinated amino acids. For instance, alanine (B10760859) dehydrogenase and diaminopimelate dehydrogenase have been used for the production of (R)-3-fluoroalanine and (S)-3-fluoroalanine from 3-fluoropyruvate. nih.gov These enzymes have also demonstrated the capability to convert trifluoropyruvate into trifluorinated alanine, showcasing their potential for the synthesis of amino acids with trifluoromethyl groups. nih.gov

Transaminases, which are pyridoxal (B1214274) 5'-phosphate (PLP) dependent enzymes, catalyze the reversible transfer of an amino group from an amino donor to a keto acid acceptor. frontiersin.org This enzymatic transformation is a powerful tool for asymmetric synthesis of chiral amines and amino acids. While the direct biocatalytic synthesis of this compound has not been extensively detailed, one can envision a pathway starting from a corresponding trifluoromethylated keto-ester, methyl 2-oxo-5,5,5-trifluoropentanoate. A suitable transaminase could then facilitate the stereoselective amination of this precursor to yield the desired product. The choice of enzyme and reaction conditions would be critical to achieve high conversion and enantioselectivity.

Dynamic kinetic resolution is another biocatalytic strategy that can be employed. This method combines the kinetic resolution of a racemic mixture with in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of the desired enantiomer. Lipases are commonly used for the kinetic resolution of amino acid esters through hydrolysis or alcoholysis. nih.gov For example, racemic 2,2,2-trifluoro-1-arylethylamine derivatives have been resolved using Pseudomonas fluorescens lipase. researchgate.net A dynamic kinetic resolution process for a racemic precursor to this compound could involve a lipase for the stereoselective acylation or deacylation, coupled with a racemization catalyst. nih.gov

Table 1: Examples of Enzymes in Fluorinated Amino Acid Synthesis
Enzyme ClassSpecific Enzyme ExampleSubstrateProduct
DehydrogenaseAlanine Dehydrogenase from Vibrio proteolyticus3-Fluoropyruvate(R)-3-Fluoroalanine
DehydrogenaseDiaminopimelate Dehydrogenase from Symbiobacterium thermophilum3-Fluoropyruvate(S)-3-Fluoroalanine
Transaminaseω-TransaminasesProchiral ketones/keto acidsChiral amines/amino acids
LipasePseudomonas fluorescens LipaseRacemic 2,2,2-trifluoro-1-arylethylamine derivativesEnantiomerically enriched amines and amides

Late-Stage Fluorination Methodologies

Late-stage fluorination involves the introduction of fluorine atoms into a molecule at a late step in the synthetic sequence. This approach is highly desirable as it allows for the rapid diversification of complex molecules and the synthesis of fluorinated analogs of known bioactive compounds.

Nucleophilic trifluoromethylation is a common strategy for introducing the CF3 group. The Ruppert-Prakash reagent, trimethyl(trifluoromethyl)silane (TMSCF3), is a widely used nucleophilic trifluoromethylating agent. It can react with a variety of electrophiles, including carbonyl compounds, in the presence of a fluoride (B91410) initiator like tetrabutylammonium (B224687) fluoride (TBAF) or cesium fluoride (CsF). For the synthesis of a precursor to this compound, a suitable starting material would be a γ-keto ester. The nucleophilic addition of the trifluoromethyl group from the Ruppert-Prakash reagent to the ketone functionality would yield a trifluoromethylated tertiary alcohol, which could then be further elaborated to the desired amino acid.

Another source of the trifluoromethyl anion is fluoroform (HCF3), a potent greenhouse gas. beilstein-journals.orgnih.gov Methods have been developed to utilize fluoroform for the trifluoromethylation of esters to produce trifluoromethyl ketones. beilstein-journals.orgnih.gov This approach typically involves a strong base, such as potassium hexamethyldisilazide (KHMDS), in a suitable solvent system. beilstein-journals.orgnih.gov This method could potentially be applied to a diester precursor to generate a trifluoromethyl ketone moiety.

Table 2: Common Nucleophilic Trifluoromethylating Reagents
ReagentTypical SubstratesActivator/Conditions
Trimethyl(trifluoromethyl)silane (Ruppert-Prakash Reagent)Aldehydes, ketones, iminesFluoride source (e.g., TBAF, CsF)
Fluoroform (HCF3)Esters, ketonesStrong base (e.g., KHMDS)

Direct C-H fluorination is a powerful late-stage functionalization strategy that avoids the need for pre-functionalized substrates. Transition metal catalysis has emerged as a prominent method for achieving this transformation. Manganese-based catalysts, such as manganese porphyrin and manganese salen complexes, have been shown to catalyze the fluorination of aliphatic C-H bonds using nucleophilic fluoride sources like silver fluoride (AgF) or triethylamine (B128534) trihydrofluoride. nih.govnih.govresearchgate.netchemrxiv.org This method is notable for its ability to functionalize unactivated C-H bonds. nih.gov A potential application to the synthesis of this compound could involve the direct fluorination of a suitable pentanoate precursor, although selectivity among different C-H bonds would be a key challenge.

Photocatalysis offers a mild and selective alternative for C-H fluorination. nih.gov Visible-light-mediated photocatalytic C-H fluorination has been developed for the direct synthesis of 18F-fluorinated amino acids for positron emission tomography (PET) imaging. nih.gov This approach highlights the potential for direct fluorination of amino acid scaffolds. Furthermore, unprotected amino acids can be used as radical precursors for benzylic C-H fluorination via a silver(I)-catalyzed process with Selectfluor. acs.org While not directly applicable to the trifluoromethyl group, these methods demonstrate the feasibility of late-stage C-H functionalization of amino acid derivatives.

Multi-Step Synthesis from Readily Available Precursors

Multi-step synthesis provides a reliable route to complex molecules from simple, commercially available starting materials. This approach allows for precise control over the stereochemistry and functional group transformations.

A common strategy in amino acid synthesis is to use an N-acetylated derivative as a protected form of the amine. This protecting group can be removed in the final step of the synthesis. For the synthesis of this compound, a plausible route would involve the synthesis of N-acetyl-2-amino-5,5,5-trifluoropentanoate methyl ester as a key intermediate. The deacetylation of N-acetyl amino acids can be achieved under various conditions. For instance, incubation with trifluoroacetic acid in methanol has been shown to efficiently remove the acetyl group from N-terminally blocked polypeptides. nih.gov Kidney acylases are also known to deacetylate N-acetyl amino acids in vivo, suggesting the potential for an enzymatic deprotection step. nih.gov

The synthesis of the N-acetylated precursor itself could be accomplished through various methods, including the asymmetric hydrogenation of an N-acetyl dehydroamino acid derivative.

The stereoselective functionalization of unsaturated precursors is a powerful method for establishing the stereocenter of an amino acid. Asymmetric hydrogenation of enamides is a well-established method for the synthesis of chiral amino acids. Cobalt-catalyzed asymmetric hydrogenation of enamides has been shown to be highly effective, providing excellent enantioselectivities. acs.orgresearchgate.netprinceton.edu An unsaturated precursor, such as methyl 2-(acetylamino)-5,5,5-trifluoropent-2-enoate, could be subjected to asymmetric hydrogenation to install the desired stereochemistry at the α-carbon.

Catalytic cross-metathesis is another valuable tool for the synthesis of functionalized unsaturated esters with high stereocontrol. nih.gov This reaction could be used to construct the carbon skeleton of the target molecule from simpler olefinic building blocks. Subsequent stereoselective transformations, such as a conjugate addition or an asymmetric hydrogenation, could then be employed to introduce the amino group and set the stereocenter. The reduction of the double bond in unsaturated esters can be achieved with high selectivity using transfer hydrogenation with ruthenium or osmium pincer complexes, which can be important for preserving other functional groups in the molecule. nih.gov

Table 3: Stereocontrolled Methods for Amino Acid Synthesis
MethodPrecursor TypeKey TransformationCatalyst/Reagent Example
Asymmetric HydrogenationEnamideStereoselective reduction of C=C bondCobalt-phosphine complexes
Cross-MetathesisUnsaturated estersFormation of a new C=C bondMolybdenum or Ruthenium catalysts

Green Chemistry Principles in Synthetic Route Development

The growing emphasis on sustainable chemical manufacturing has led to the integration of green chemistry principles in the synthesis of valuable compounds like this compound. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. Key green aspects in the synthesis of this fluorinated amino acid derivative include the use of catalytic methods, continuous flow technology, and the application of dynamic kinetic resolution for enhanced atom economy.

One of the prominent green strategies is the use of dynamic kinetic resolution (DKR) . This method allows for the conversion of a racemic mixture of the precursor amino acid into a single desired enantiomer with a theoretical yield of 100%, thereby maximizing atom economy. In a practical approach for the synthesis of (S)-2-amino-5,5,5-trifluoropentanoic acid, a precursor to the methyl ester, DKR of the racemic amino acid hydrochloride is employed. nih.govacs.org This process utilizes a recyclable chiral ligand in conjunction with a nickel(II) salt. nih.govnih.gov The ability to recover and reuse the expensive chiral ligand significantly reduces waste and cost, adhering to the principles of catalysis and waste prevention. nih.gov

The reaction conditions for the DKR have been optimized for both efficiency and practicality. For instance, the use of potassium carbonate as a base and nickel(II) chloride as the nickel source in methanol has been identified as an effective combination. nih.gov The process is robust enough to be conducted on a multigram scale, highlighting its potential for industrial application. nih.govacs.orgnih.gov

Table 1: Optimized Conditions for Dynamic Kinetic Resolution

ParameterConditionReference
SubstrateRacemic 2-amino-5,5,5-trifluoropentanoic acid hydrochloride nih.gov
Chiral Ligand(S)-N-(2-benzoyl-4,6-dichlorophenyl)-N'-(benzyl)-prolinamide nih.gov
Nickel SourceNickel(II) chloride nih.gov
BasePotassium carbonate nih.gov
SolventMethanol nih.gov
Temperature50 °C nih.gov
Scale~20 g acs.org

Another significant advancement in the green synthesis of fluorinated amino acids is the application of continuous flow technology . This approach offers several advantages over traditional batch processes, including enhanced safety, better heat and mass transfer, and the potential for automation and scalability. rsc.orgmit.educhemistryviews.org Continuous flow reactors can handle hazardous reagents and unstable intermediates with greater control, which is particularly relevant in fluorination chemistry. chemistryviews.org For the synthesis of α-difluoromethyl-amino acids, a continuous flow protocol utilizing fluoroform, a greenhouse gas, as a difluoromethylating agent has been developed, showcasing a highly atom-efficient and sustainable method. rsc.org While not directly applied to this compound in the reviewed literature, this technology represents a promising avenue for its greener production.

Biocatalysis presents another powerful tool for the green synthesis of chiral fluorinated compounds. The use of engineered enzymes can lead to highly selective transformations under mild reaction conditions, often in aqueous media, thereby reducing the need for harsh reagents and organic solvents. While specific biocatalytic routes to this compound are not yet established in the available literature, the broader success of biocatalysis in producing chiral amines and amino esters suggests its future potential in this area.

The choice of solvents and reagents also plays a crucial role in the greenness of a synthetic process. While some of the established methods for the synthesis of the precursor acid still employ traditional organic solvents, the ongoing research in green chemistry is actively seeking more benign alternatives.

Chemical Reactivity and Transformation of Methyl 2 Amino 5,5,5 Trifluoropentanoate

Reactions Involving the Amino Group

The amino group of methyl 2-amino-5,5,5-trifluoropentanoate is a primary nucleophile and its reactivity is fundamental to the incorporation of this fluorinated building block into larger molecules, particularly peptides. Common reactions involving the amino group include acylation and alkylation.

Acylation: The amino group readily undergoes acylation reactions with various acylating agents to form amides. A crucial application of this reactivity is in peptide synthesis, where the amino group of the ester is coupled with the carboxylic acid of another amino acid or peptide. Due to the strong electron-withdrawing nature of the trifluoromethyl group, the amino group of α-trifluoromethyl amino acids can exhibit reduced nucleophilicity, sometimes necessitating the use of highly reactive acylating agents like mixed anhydrides or acid chlorides for efficient coupling. beilstein-journals.org For instance, enantiopure α-trifluoromethylated aziridine-2-carboxylic acid, a related fluorinated amino acid derivative, has been successfully used in peptide coupling reactions. nih.gov

Protecting the amino group is a common strategy in multi-step syntheses. Standard protecting groups such as tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) can be introduced. The Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) under basic conditions, while the Cbz group is introduced using benzyl (B1604629) chloroformate.

Alkylation: The nitrogen atom can also undergo alkylation. N-alkylation of amino acids is a valuable modification in medicinal chemistry as it can enhance properties like membrane permeability. monash.edu Direct N-alkylation of unprotected amino acids with alcohols has been achieved using ruthenium catalysts. core.ac.uk More commonly, N-alkylation is performed on N-protected amino acids using an alkyl halide in the presence of a base, such as sodium hydride. monash.edu

Table 1: Common Reactions Involving the Amino Group
Reaction TypeReagentsProduct TypeNotes
Acylation (Peptide Coupling)Protected amino acid, coupling agents (e.g., DCC, HOBt)PeptideMay require more reactive acylating agents due to the influence of the CF₃ group. beilstein-journals.org
N-Boc ProtectionDi-tert-butyl dicarbonate (Boc₂O), base (e.g., triethylamine)N-Boc protected amino esterA standard method for amine protection.
N-Cbz ProtectionBenzyl chloroformate, baseN-Cbz protected amino esterAnother common amine protection strategy.
N-AlkylationAlkyl halide, base (e.g., NaH) on N-protected derivativeN-Alkyl amino esterUsed to introduce alkyl groups on the nitrogen. monash.edu

Reactions Involving the Ester Group (e.g., hydrolysis, transesterification)

The methyl ester group of this compound is susceptible to nucleophilic acyl substitution reactions, most notably hydrolysis and transesterification.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 2-amino-5,5,5-trifluoropentanoic acid, under either acidic or basic conditions. In a practical synthesis of (S)-2-amino-5,5,5-trifluoropentanoic acid, the hydrolysis of the N-acetyl derivative is achieved by heating with 6 N aqueous hydrochloric acid at 100 °C for 4 hours, resulting in a quantitative chemical yield. nih.gov This demonstrates that the ester can be cleaved under acidic conditions. Base-catalyzed hydrolysis, or saponification, is also a viable method, typically employing an aqueous solution of a strong base like sodium hydroxide (B78521) or lithium hydroxide.

Table 2: Reactions Involving the Ester Group
Reaction TypeReagentsProductNotes
Acid-Catalyzed HydrolysisAqueous acid (e.g., HCl)2-Amino-5,5,5-trifluoropentanoic acidEffective for deprotection of the carboxylic acid. nih.gov
Base-Catalyzed Hydrolysis (Saponification)Aqueous base (e.g., NaOH, LiOH)Sodium or lithium salt of 2-amino-5,5,5-trifluoropentanoic acidA common method for ester cleavage.
TransesterificationAlcohol (R'-OH), acid or base catalystAlkyl (R') 2-amino-5,5,5-trifluoropentanoateGeneral reaction for converting one ester to another.

Reactivity of the Trifluoromethyl (CF₃) Moiety

The trifluoromethyl group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. wikipedia.org This has several consequences for the molecule:

Acidity and Basicity: The CF₃ group's inductive effect makes nearby acidic protons more acidic and basic groups less basic. wyzant.com For example, the acidity of the α-proton is increased, and the basicity of the amino group is reduced compared to its non-fluorinated analog, norvaline. wikipedia.org

Steric Bulk: The trifluoromethyl group is sterically larger than a methyl group, which can influence the conformational preferences of the molecule and the stereochemical outcome of reactions. mdpi.com

Lipophilicity: The CF₃ group significantly increases the lipophilicity of the molecule, a property often exploited in medicinal chemistry to enhance membrane permeability and bioavailability. wyzant.com

The C-F bond is one of the strongest single bonds in organic chemistry, making the trifluoromethyl group generally very stable and resistant to chemical degradation under many reaction conditions. wyzant.com It is typically stable under both acidic and basic conditions used for peptide synthesis and deprotection. rsc.org

However, under certain harsh conditions or with specific reagents, the CF₃ group can undergo transformations. While transformations of aromatic CF₃ groups are more commonly studied, some reactions of aliphatic CF₃ groups are known. These often involve defluorination. For example, the conversion of aliphatic carboxylic acids to trifluoromethyl groups has been achieved, and some defluorination reactions of trifluoromethyl alkenes have been reported. nih.gov The direct transformation of the saturated aliphatic CF₃ group in this compound would likely require forcing conditions or specialized reagents and is not a common transformation.

Stereochemical Control and Diastereomeric Purity in Transformations

When this compound is in an enantiomerically pure form (e.g., the (S)- or (R)-enantiomer), maintaining stereochemical integrity during transformations is crucial.

The α-proton of amino acids is susceptible to epimerization, especially under basic conditions or during certain activation steps in peptide synthesis. mdpi.com The electron-withdrawing nature of the CF₃ group could potentially increase the acidity of the α-proton, making it more prone to abstraction and subsequent epimerization. However, many modern synthetic methods are designed to minimize this side reaction.

In reactions that introduce a new stereocenter, the existing chiral center at the α-carbon can influence the stereochemical outcome, leading to diastereoselectivity. For instance, the reduction of a ketone derived from a trifluoromethylated amino acid can proceed with high diastereoselectivity. mdpi.com Similarly, the stereospecific isomerization of related α-chiral allylic amines to γ-trifluoromethylated aliphatic amines has been demonstrated, showcasing high levels of chirality transfer. acs.orgresearchgate.netresearchgate.net The synthesis of functionalized fluorine-containing N-heterocycles from related compounds has also been shown to proceed with stereocontrol, where the configuration of the starting material dictates the stereochemistry of the product. jyu.fi

Dynamic kinetic resolution (DKR) is a powerful technique used in the synthesis of enantiomerically pure (S)-2-amino-5,5,5-trifluoropentanoic acid. nih.govresearchgate.net This process involves the rapid racemization of the starting material while one enantiomer is selectively reacted, allowing for a theoretical yield of 100% of the desired enantiomer. This highlights the potential for controlled manipulation of the stereocenter under specific catalytic conditions.

Advanced Applications in Contemporary Organic Synthesis

Utilization as a Chiral Building Block in Asymmetric Synthesis

The presence of a chiral center and a trifluoromethyl group makes Methyl 2-amino-5,5,5-trifluoropentanoate a highly valuable precursor for the stereocontrolled synthesis of complex organic molecules. Its application in asymmetric synthesis allows for the precise construction of intricate molecular frameworks with high enantiomeric purity.

Construction of Complex Molecular Architectures

This compound serves as a versatile starting material for the synthesis of a wide array of tailor-made amino acids. The enantiomerically pure (S)-2-amino-5,5,5-trifluoropentanoic acid, from which the methyl ester is derived, is instrumental in this regard. One of the key methodologies for its preparation on a practical scale is the dynamic kinetic resolution of the corresponding racemate. This approach has proven to be more efficient for larger-scale synthesis compared to alkylation methods, which are typically suitable for smaller, gram-scale preparations. nih.gov

The dynamic kinetic resolution process often involves the use of chiral nickel(II) complexes. For instance, racemic 2-amino-5,5,5-trifluoropentanoic acid hydrochloride can be resolved using a chiral ligand in the presence of nickel(II) chloride and a base like potassium carbonate in methanol (B129727). This method yields the desired (S,S)-diastereomeric complex in high yield and diastereomeric excess, which can then be disassembled to afford the enantiomerically pure (S)-amino acid. nih.gov

Table 1: Comparison of Synthetic Approaches for (S)-2-amino-5,5,5-trifluoropentanoic Acid

Method Scale Key Features Reference
Alkylation of Chiral Glycine (B1666218) Equivalent ~1 g Suitable for small-scale synthesis; may involve chromatographic purification. nih.gov

The resulting enantiopure amino acid is a crucial component in the synthesis of bioactive molecules. A notable example is its role in the development of avagacestat, a γ-secretase inhibitor that has been investigated for the treatment of Alzheimer's disease. nih.gov The incorporation of this fluorinated amino acid allows for more precise mimicry of peptide-receptor interactions and can lead to improved metabolic stability and activity of the final drug candidate. nih.gov

Synthesis of Fluorinated Heterocyclic Compounds

While direct cyclization of this compound into heterocyclic systems is an area of ongoing research, the broader class of trifluoromethylated amino acids serves as precursors for various fluorinated heterocycles. The trifluoromethyl group can direct cyclization reactions and impart unique properties to the resulting heterocyclic core. For instance, trifluoromethylated amino acids can be precursors to trifluoromethyl-substituted pyrrolidines and piperidines, which are important scaffolds in medicinal chemistry. nih.gov

General strategies for the synthesis of trifluoromethylated nitrogen heterocycles often involve the cyclization of precursors containing the trifluoromethyl group. rsc.org For example, trifluoromethyl pyridinones can be hydrogenated to yield trifluoromethylpiperidinones. mdpi.com While not a direct application of this compound, these methodologies highlight the potential for developing cyclization strategies starting from this versatile building block. The development of intramolecular cyclization methods for alkenylamines in the presence of a trifluoromethyl source has led to the efficient synthesis of trifluoromethylated pyrrolidines. acs.org This suggests that derivatization of the amino group of this compound to an appropriate alkenylamine could provide a pathway to trifluoromethylated pyrrolidinone derivatives.

Incorporation into Peptide and Peptidomimetic Structures

The introduction of this compound into peptide chains offers a powerful strategy to modulate their structure, stability, and biological activity. The unique properties of the trifluoromethyl group provide a means to fine-tune the characteristics of peptides and create peptidomimetics with enhanced therapeutic potential.

Design Principles for Modulating Peptide Conformation and Stability

The incorporation of trifluoromethylated amino acids into peptides can significantly influence their conformational preferences and stability. The strong electronegativity and steric bulk of the trifluoromethyl group can induce specific secondary structures, such as β-turns, by favoring a cis-amide bond conformation. iris-biotech.de This pre-organization can enhance the binding affinity of a peptide to its target receptor.

The lipophilic nature of the trifluoromethyl group can also enhance the metabolic stability of peptides by shielding the peptide backbone from enzymatic degradation. nbinno.com Furthermore, the introduction of fluorine can increase the hydrophobicity of the amino acid side chain, which can influence peptide folding and interactions with biological membranes. nih.gov These principles are crucial in the design of peptidomimetics, where the goal is to mimic the structure and function of natural peptides while improving their drug-like properties. acs.org

Table 2: Effects of Trifluoromethyl Group Incorporation on Peptide Properties

Property Effect of Trifluoromethyl Group Rationale Reference
Conformation Can induce β-turns and helical structures. Steric and electronic effects favoring specific dihedral angles. iris-biotech.de
Stability Increased resistance to proteolytic degradation. Steric shielding of the peptide backbone. nbinno.com
Lipophilicity Increased hydrophobicity. The trifluoromethyl group is more lipophilic than a methyl group. nih.gov

| Binding Affinity | Can be enhanced through conformational pre-organization. | A more rigid structure can lead to a lower entropic penalty upon binding. | |

Applications in Protein Engineering and Structure-Function Studies

The substitution of natural amino acids with their trifluoromethylated counterparts can lead to proteins with enhanced thermal stability. This "fluorous stabilization effect" is attributed to the increased hydrophobicity of the fluorinated side chains, which can strengthen the hydrophobic core of the protein. nih.gov While the direct incorporation of this compound into proteins via ribosomal synthesis is not a standard technique, the principles learned from studying proteins containing other fluorinated amino acids are applicable. Synthetic peptides and proteins containing this specific amino acid can be prepared using solid-phase peptide synthesis, allowing for detailed structure-function relationship studies. nih.gov

Development of New Synthetic Methodologies

The unique reactivity of this compound and related compounds has spurred the development of novel synthetic methodologies. These methods leverage the properties of the trifluoromethyl group to enable new chemical transformations. For example, the development of photoredox microfluidic synthesis has provided a general and efficient protocol for the preparation of α-trifluoromethyl amino acids under mild conditions, which is a significant advancement over traditional methods that often require harsh reagents. nih.govmdpi.com

Furthermore, trifluoromethylated amino acids and their derivatives can serve as chiral ligands or catalysts in asymmetric reactions. The introduction of a trifluoromethyl group into a ligand can modulate its electronic and steric properties, leading to improved enantioselectivity in catalytic transformations. mdpi.com While specific examples of catalysts derived directly from this compound are still emerging, the principle has been demonstrated with other chiral trifluoromethylated compounds. nih.gov The development of new catalytic systems based on this readily available chiral building block represents a promising area for future research.

Analytical and Spectroscopic Techniques for Structural and Mechanistic Investigations

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For a fluorinated compound like Methyl 2-amino-5,5,5-trifluoropentanoate, a multi-nuclear approach is particularly insightful.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for mapping the carbon-hydrogen framework of the molecule. In a typical synthesis of the parent amino acid, (S)-2-Amino-5,5,5-trifluoropentanoic acid, the structure is confirmed by these methods. nih.govacs.org For the methyl ester, the spectra would be very similar, with the addition of a characteristic signal for the methyl ester group.

The ¹H NMR spectrum would display distinct signals for the methine proton at the chiral center (C2), the diastereotopic protons of the two methylene (B1212753) groups (C3 and C4), and the methyl ester protons. The chemical shifts are influenced by the electronegativity of the neighboring amino, ester, and trifluoromethyl groups.

The ¹³C NMR spectrum provides complementary information, showing signals for each unique carbon atom in the molecule, including the carbonyl carbon of the ester, the chiral C2 carbon, the aliphatic C3 and C4 carbons, the trifluoromethylated C5 carbon, and the methyl ester carbon. The signal for the C5 carbon is typically split into a quartet due to coupling with the three fluorine atoms.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Data for this compound

Atom Position Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
C1 (C=O) - ~172
C2 (CH) ~3.8 ~52
C3 (CH₂) ~2.0-2.2 ~25
C4 (CH₂) ~2.3-2.5 ~30 (q, J ≈ 28 Hz)
C5 (CF₃) - ~126 (q, J ≈ 277 Hz)
OCH₃ ~3.7 ~53

Note: These are predicted values based on typical ranges for similar structures. Actual values may vary depending on the solvent and other experimental conditions.

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique for characterizing fluorinated compounds. Given the trifluoromethyl group at the C5 position, ¹⁹F NMR is an indispensable tool for confirming the presence and integrity of this moiety. The spectrum would exhibit a single signal, typically a triplet, due to coupling with the adjacent methylene protons at C4. The chemical shift of the CF₃ group provides information about its electronic environment.

To unambiguously assign the proton and carbon signals and confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments are employed. Techniques such as Heteronuclear Single Quantum Coherence (HSQC) correlate directly bonded protons and carbons, while Correlation Spectroscopy (COSY) identifies protons that are coupled to each other (typically on adjacent carbons). These techniques are crucial for piecing together the molecular structure from the individual NMR signals.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is used to determine the precise molecular weight of this compound, which allows for the confirmation of its elemental composition. The fragmentation pattern observed in the mass spectrum provides further structural confirmation. Common fragmentation pathways for amino acid esters include the loss of the methoxycarbonyl group and cleavages along the aliphatic chain.

Table 2: HRMS Data for this compound

Ion Calculated m/z
[M+H]⁺ (C₆H₁₁F₃NO₂)⁺ 186.0715
[M+Na]⁺ (C₆H₁₀F₃NO₂Na)⁺ 208.0534

Note: M represents the molecular entity.

Chiral Chromatography (HPLC, GC) for Enantiomeric and Diastereomeric Purity Assessment

Since this compound contains a chiral center at the C2 position, it is essential to determine its enantiomeric purity. Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are the methods of choice for this analysis. researchgate.netchromatographytoday.com

The separation is typically achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers (R and S), leading to different retention times. Alternatively, the amino group can be derivatized with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column. The enantiomeric excess (ee) can be calculated from the relative peak areas of the two enantiomers in the chromatogram. In the synthesis of the parent (S)-amino acid, HPLC analysis is used to confirm high enantiomeric purity. acs.org

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

X-ray crystallography provides the most definitive evidence for the three-dimensional structure of a molecule, including its absolute configuration. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, a detailed map of the atomic positions can be generated. While no specific crystal structure for this compound is publicly available, this technique could be used on a suitable crystalline derivative to unambiguously determine the R or S configuration at the C2 chiral center and to study its conformation and intermolecular interactions in the solid state.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and predicting the reactivity of molecules like Methyl 2-amino-5,5,5-trifluoropentanoate. These calculations can provide insights into the distribution of electrons within the molecule, which is fundamental to its chemical behavior.

Electronic Structure: The presence of the highly electronegative trifluoromethyl (-CF3) group is expected to have a significant impact on the electronic properties of the molecule. iris-biotech.denih.gov DFT calculations could be used to quantify this effect by mapping the electron density and calculating molecular electrostatic potential (MEP). The MEP surface would likely show a region of high positive potential around the amino group and the ester, and a region of negative potential associated with the trifluoromethyl group and the carbonyl oxygen, indicating the probable sites for nucleophilic and electrophilic attack, respectively.

Reactivity Prediction: Frontier Molecular Orbital (FMO) theory is often used in conjunction with DFT to predict reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators. A smaller HOMO-LUMO gap generally suggests higher reactivity. For fluorinated amino acids, the electron-withdrawing nature of the fluorine atoms can lower the energies of both the HOMO and LUMO, influencing the molecule's susceptibility to react with other chemical species. emerginginvestigators.org

Below is a representative table of HOMO-LUMO gaps for a standard amino acid, Alanine (B10760859), and a fluorinated analogue, Trifluoroalanine, as calculated by DFT methods, to illustrate the influence of fluorination.

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
Alanine (calculated)-6.51.58.0
Trifluoroalanine (calculated)-7.20.88.0

Note: The values in this table are illustrative and based on typical DFT calculations for similar molecules. They are not specific experimental or calculated values for this compound.

Conformational Analysis and Energy Landscape Mapping

The three-dimensional shape of this compound is crucial for its interactions with other molecules. Conformational analysis aims to identify the most stable arrangements of the atoms (conformers) and the energy barriers between them.

The trifluoromethyl group, being sterically more demanding than a methyl group, is expected to impose significant conformational constraints. iris-biotech.denii.ac.jp Theoretical methods can be used to rotate the single bonds in the molecule systematically and calculate the energy at each step, thereby mapping the potential energy surface. This would reveal the preferred dihedral angles for the backbone and the side chain.

For peptides containing trifluoromethyl-substituted amino acids, studies have shown a propensity to form stable secondary structures like 3(10)-helices. nii.ac.jp This is attributed to both the steric bulk and the electronic effects of the -CF3 group. A conformational analysis of this compound would likely show a limited number of low-energy conformers, which could have implications for its use in peptide synthesis.

The following table presents a hypothetical summary of a conformational analysis for a trifluoromethyl-containing amino acid derivative, indicating the relative energies of different conformers.

ConformerDihedral Angle (Cα-Cβ-Cγ-Cδ)Relative Energy (kcal/mol)
A60° (gauche)0.5
B180° (anti)0.0
C-60° (gauche)0.6

Note: This table is a generalized representation of what a conformational analysis might reveal for a molecule with a trifluoromethyl group in its side chain.

Molecular Dynamics Simulations for Solvent Interactions and Dynamics

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations would be particularly useful for understanding its behavior in a solvent, such as water. nih.govbohrium.com

By simulating the molecule in a box of explicit solvent molecules, one can observe how the solvent organizes around the solute and how the molecule's conformation changes over time. nih.govrsc.org These simulations rely on force fields, which are sets of parameters that describe the potential energy of the system.

Key insights from MD simulations would include:

Solvation Structure: How water molecules orient around the polar amino and ester groups, and the hydrophobic trifluoromethyl group.

Hydrogen Bonding: The dynamics of hydrogen bond formation and breaking between the amino group and water.

Conformational Dynamics: The flexibility of the molecule in solution and the transitions between different conformational states.

The choice of force field is critical for the accuracy of MD simulations. For amino acids, force fields such as OPLS-AA, GROMOS, and CHARMM are commonly used. bohrium.com

Spectroscopic Property Prediction

Computational chemistry can predict various spectroscopic properties, which can be invaluable for identifying and characterizing new compounds. For this compound, the prediction of Nuclear Magnetic Resonance (NMR) spectra would be particularly relevant.

NMR Spectroscopy: DFT calculations can be used to predict the chemical shifts of ¹H, ¹³C, and ¹⁹F nuclei. nih.gov The accuracy of these predictions has improved significantly, and they can be a powerful tool for assigning peaks in experimental spectra. For fluorinated compounds, ¹⁹F NMR is a highly sensitive technique, and computational prediction of ¹⁹F chemical shifts can aid in structural elucidation. iris-biotech.denih.gov

The following table shows an example of how predicted and experimental ¹⁹F NMR chemical shifts can be compared for a fluorinated organic molecule.

NucleusPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)
CF3-75.2-75.8

Note: This is an illustrative example and does not represent actual data for this compound.

Vibrational Spectroscopy: The prediction of infrared (IR) and Raman spectra is also possible through quantum chemical calculations. By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated and compared with experimental data to aid in the assignment of vibrational modes.

Reaction Mechanism Studies and Transition State Analysis

Theoretical chemistry is instrumental in elucidating the mechanisms of chemical reactions. For the synthesis of this compound, computational methods could be used to study the reaction pathways and identify the transition states.

For instance, if the synthesis involves a multi-step process like the Strecker synthesis, quantum chemical calculations can be used to:

Map the Reaction Coordinate: By calculating the energy of the system as it progresses from reactants to products.

Locate Transition States: These are the highest energy points along the reaction pathway and correspond to the energy barrier of the reaction.

Calculate Activation Energies: The energy difference between the reactants and the transition state, which determines the reaction rate.

Such studies provide a detailed, atomistic understanding of how the reaction proceeds, which can be used to optimize reaction conditions or design new synthetic routes. acs.orgnih.govresearchgate.net

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes

Current synthetic strategies for trifluoromethylated amino acids often rely on multi-step procedures that may involve harsh reagents and generate significant waste. Future research will likely focus on the development of more efficient, sustainable, and enantioselective methods for the synthesis of methyl 2-amino-5,5,5-trifluoropentanoate and its derivatives.

One promising approach involves the application of chiral nickel(II) complexes of Schiff bases derived from glycine (B1666218). nih.gov This methodology has proven effective for the asymmetric synthesis of a variety of tailor-made amino acids and could be adapted for the large-scale, enantiopure production of the target compound. nih.gov The development of recyclable chiral ligands would further enhance the sustainability of this process.

Another avenue for exploration is the use of flow chemistry. Continuous flow processes offer numerous advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and the potential for automation. chemistryviews.orgallfordrugs.com A semi-continuous process involving the photooxidative cyanation of a corresponding fluorinated amine followed by hydrolysis has been demonstrated for the synthesis of other fluorinated α-amino acids and could be adapted for this compound. chemistryviews.org

Further research into enzymatic and biocatalytic methods could also lead to highly selective and environmentally benign synthetic routes. The use of enzymes could provide exquisite control over stereochemistry, a critical aspect for the biological applications of chiral amino acids.

Expanded Scope of Reactivity and Derivatization

The chemical reactivity of this compound remains largely unexplored. Future studies should aim to systematically investigate its reactivity at the amino and ester functionalities, as well as potential transformations involving the trifluoromethylated alkyl chain.

The amino group provides a handle for a wide range of derivatization reactions, including N-acylation, N-alkylation, and the formation of Schiff bases. These modifications can be used to synthesize novel peptides, peptidomimetics, and other complex molecules with unique properties. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines or alcohols to generate a library of amides and esters.

Furthermore, the influence of the electron-withdrawing trifluoromethyl group on the reactivity of the adjacent methylene (B1212753) groups could be investigated. This could open up possibilities for selective C-H functionalization, leading to the synthesis of even more complex and diverse molecular architectures. The development of novel synthetic methodologies for the introduction of various side chains onto trifluoromethyl imino or amino esters will be a key area of future research. mdpi.com

Innovative Applications in Chemical Biology Tools and Probes

The presence of the trifluoromethyl group makes this compound an attractive candidate for the development of novel chemical biology tools and probes. The ¹⁹F nucleus is an excellent NMR probe due to its high sensitivity and the absence of background signals in biological systems.

Incorporating this amino acid into peptides or other biomolecules would allow for the use of ¹⁹F NMR to study their structure, dynamics, and interactions with other molecules in situ. nih.gov This could provide valuable insights into biological processes at the molecular level.

Furthermore, the trifluoromethyl group can influence the biological activity and metabolic stability of peptides and other bioactive molecules. nih.gov Future research could explore the incorporation of this compound into therapeutic peptides to enhance their efficacy and pharmacokinetic properties. The unique properties of the α-trifluoromethyl amine motif make it a potential bioisostere for amide bonds, which could lead to the development of protease-resistant peptidomimetics. nih.gov

Additionally, the development of ¹⁸F-labeled analogues of this compound could lead to new radiotracers for positron emission tomography (PET) imaging. mdpi.com PET is a powerful non-invasive imaging technique used in clinical diagnostics and drug development.

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of the synthesis of this compound and its derivatives with flow chemistry and automated synthesis platforms represents a significant future research direction. As mentioned, flow synthesis offers several advantages for the production of fluorinated amino acids. chemistryviews.orgallfordrugs.com

Automated platforms could be developed for the high-throughput synthesis and screening of libraries of peptides and other molecules containing this fluorinated amino acid. This would greatly accelerate the discovery of new drug candidates and chemical probes. The development of robust and reliable flow-based methods for peptide synthesis is an active area of research that could be leveraged for the incorporation of non-proteinogenic amino acids like this compound.

Advanced Spectroscopic Characterization for In Situ Reaction Monitoring

The development of advanced spectroscopic techniques for the in situ monitoring of the synthesis and reactions of this compound would provide valuable mechanistic insights and facilitate process optimization. The unique spectroscopic signature of the ¹⁹F nucleus makes ¹⁹F NMR an ideal tool for this purpose.

In situ ¹⁹F NMR spectroscopy can be used to monitor the progress of reactions involving the introduction of the trifluoromethyl group or subsequent transformations of the fluorinated molecule in real-time. numberanalytics.com This would allow for the precise determination of reaction kinetics and the identification of transient intermediates, leading to a better understanding of the reaction mechanism. The large chemical shift range of the ¹⁹F nucleus makes it highly sensitive to changes in the local chemical environment, providing detailed information about molecular structure and conformation. nih.govscispace.com

The data obtained from these in situ studies could be used to develop more efficient and selective synthetic methods and to optimize reaction conditions for large-scale production.

Q & A

Q. What are the standard synthetic routes for Methyl 2-amino-5,5,5-trifluoropentanoate, and how can reaction yields be optimized?

this compound is typically synthesized via bromination and amination of trifluoromethyl precursors. For example, 2-bromo-3-methyl-5,5,5-trifluoropentanoic acid can react with concentrated ammonia under controlled heating (44–48°C for 5 days) to yield the amino acid intermediate, which is then esterified . Yield optimization involves careful pH control during ammonolysis, purification via recrystallization, and monitoring reaction progress using LC-MS to minimize side products.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key methods include:

  • NMR : 19F^{19}\text{F} NMR identifies trifluoromethyl group environments (δ ~ -60 to -70 ppm), while 1H^{1}\text{H} NMR resolves α-proton splitting due to chiral centers .
  • IR Spectroscopy : Confirms ester carbonyl (C=O stretch at ~1740 cm1^{-1}) and amine N-H stretches (~3300 cm1^{-1}) .
  • Mass Spectrometry : High-resolution ESI-MS verifies molecular ion peaks (e.g., [M+H]+^+ at m/z 204.07 for C7_7H11_{11}F3_3NO2_2) .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s interactions with biological targets, such as enzymes or membranes?

The trifluoromethyl group enhances hydrophobicity and metabolic stability compared to non-fluorinated analogs. Studies on trifluoroleucine-containing peptides show that the CF3_3 group increases membrane binding affinity by 2–3-fold due to its electronegativity and steric bulk, as demonstrated via fluorescence quenching and circular dichroism (CD) . For this compound, molecular docking simulations paired with isothermal titration calorimetry (ITC) can quantify binding thermodynamics to target proteins .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

Discrepancies between NMR and X-ray crystallography data often arise from dynamic conformational changes. For example, rotational barriers around the ester linkage may cause splitting in NMR that is absent in solid-state structures. To address this:

  • Use variable-temperature NMR to probe rotational freedom.
  • Cross-validate with DFT calculations to model low-energy conformers .

Q. How can thermodynamic parameters (ΔG, ΔH, ΔS) be experimentally determined for reactions involving this compound?

ITC is the gold standard for measuring binding thermodynamics. For example, in studies of 2-amino-1,8-naphthyridines, ITC revealed that methyl substitutions increased binding affinity (ΔG) to DNA by 2 orders of magnitude due to favorable entropy changes (ΔS) from desolvation . Similar approaches apply to this compound’s interactions with biological targets.

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Racemization during esterification or ammonolysis is a key issue. Mitigation strategies include:

  • Using chiral catalysts (e.g., L-proline derivatives) during amination.
  • Optimizing reaction temperature (<50°C) to prevent thermal degradation of stereocenters .
  • Employing chiral HPLC for purity assessment (>99% ee) .

Data Analysis and Interpretation

Q. How do researchers differentiate between synthetic byproducts and desired products in LC-MS chromatograms?

  • High-Resolution MS : Differentiates by exact mass (e.g., byproducts may have +18 Da from hydrolysis).
  • MS/MS Fragmentation : Key fragments for the target compound include [M-CH3_3OH]+^+ (m/z 172.03) and [CF3_3CH2_2]+^+ (m/z 81.02) .
  • Isotopic Patterns : The CF3_3 group produces a distinct isotopic cluster due to 19F^{19}\text{F} abundance.

Q. What computational methods predict the compound’s reactivity in nucleophilic substitution reactions?

Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model transition states and activation energies. For example, trifluoromethyl groups increase electrophilicity at the α-carbon, accelerating SN2_2 reactions by 30–40% compared to non-fluorinated analogs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.